Desmethylsertraline

In vivo pharmacology Microdialysis Electrophysiology

Desmethylsertraline (Norsertraline) is the mandatory certified reference standard for pharmaceutical QC labs developing HPLC, GC/MS, and LC-MS/MS methods for sertraline drug substance analysis. Its uniquely attenuated SERT inhibition (10–20× less potent than sertraline) makes it the only valid negative control for in vivo serotonergic studies. The compound's high P-gp affinity (Vmax/Km = 1.4 min⁻¹ × 10⁻³) and distinct 62–104 hr half-life are essential for accurate PK/PD modeling. Procure only authentic, high-purity desmethylsertraline to ensure regulatory-compliant impurity profiling and validated bioanalytical results. Generic substitution with other SSRI metabolites is scientifically invalid.

Molecular Formula C16H15Cl2N
Molecular Weight 292.2 g/mol
CAS No. 91797-58-9
Cat. No. B1148675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylsertraline
CAS91797-58-9
Molecular FormulaC16H15Cl2N
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N
InChIInChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2
InChIKeySRPXSILJHWNFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylsertraline (CAS 91797-58-9): Analytical Reference Standard & Key Pharmacologically Active Sertraline Metabolite for Research


Desmethylsertraline (also known as Norsertraline, CAS 91797-58-9) is the primary N-demethylated active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline [1]. It is widely utilized in pharmaceutical and biomedical research as an analytical reference standard for impurity profiling, bioanalytical method development, and pharmacokinetic studies of sertraline [2]. As an SSRI-class compound, its pharmacological profile is characterized by significantly attenuated serotonin transporter (SERT) inhibition relative to the parent drug [3], a property that defines its critical, distinct role in research applications involving metabolite contribution assessment and drug-drug interaction studies [4].

Desmethylsertraline: Why Generic Metabolite Analogs Cannot Be Interchanged


Generic substitution of desmethylsertraline with other SSRI metabolites or analogs is not scientifically valid due to its unique, quantifiable divergence across key pharmacological and pharmacokinetic parameters. Desmethylsertraline exhibits a specific, attenuated serotonin reuptake inhibition profile (10-20-fold less potent than its parent, sertraline) which dictates its distinct contribution to the overall pharmacological effect of sertraline therapy [1]. Furthermore, its unique interaction with the efflux transporter P-glycoprotein (P-gp) differentiates it from metabolites of other common antidepressants like bupropion [2]. These precise, data-backed distinctions are critical for research applications where the exact molecular entity, and not a pharmacological approximation, is required for accurate bioanalysis, pharmacokinetic modeling, and mechanistic studies.

Quantitative Differentiator Guide: Evidence-Based Selection of Desmethylsertraline


Head-to-Head in Vivo Serotonergic Activity: Desmethylsertraline vs. Sertraline

In a direct head-to-head comparison using rat models, desmethylsertraline (DMS) was found to be completely ineffective at elevating extracellular serotonin (5-HT) or inhibiting dorsal raphe neuronal firing, in stark contrast to its parent compound, sertraline [1].

In vivo pharmacology Microdialysis Electrophysiology

Cross-Species Serotonin Transporter (SERT) Inhibition Potency

Desmethylsertraline demonstrates variable cross-species potency at the serotonin transporter (SERT) compared to sertraline. It is significantly less potent in rats but displays near-equipotent antagonism in mice [1].

Pharmacology Serotonin Transporter (SERT) In vivo pharmacology

P-Glycoprotein (P-gp) Transporter Interaction: Comparison with Other Antidepressant Metabolites

Desmethylsertraline exhibits high affinity for the efflux transporter P-glycoprotein (P-gp), a property it shares with sertraline but which is absent in the major metabolites of another common antidepressant, bupropion [1].

Drug-drug interaction P-glycoprotein Blood-brain barrier

Pharmacokinetic Differentiation: Accumulation and Variability in Human Studies

Desmethylsertraline exhibits a profoundly longer elimination half-life and a unique, highly predictable intra-patient metabolic ratio compared to its parent drug, sertraline, and another SSRI, paroxetine [1][2].

Pharmacokinetics Metabolism Clinical Pharmacology

Analytical Performance: Validated GC/MS Method for Bioanalysis

A validated EI-GC/MS method demonstrates robust and specific quantitation of desmethylsertraline in whole blood, achieving an extraction efficiency and precision that supports its use as a reliable reference standard [1].

Bioanalysis GC/MS Method Validation

Definitive Application Scenarios for Desmethylsertraline Based on Quantitative Evidence


Reference Standard for Sertraline Impurity Profiling and Bioanalytical Method Validation

Procurement of desmethylsertraline is mandatory for pharmaceutical quality control laboratories developing and validating analytical methods (e.g., HPLC, GC/MS, LC-MS/MS) for sertraline drug substance and product analysis [1]. It serves as the certified reference standard for identifying and quantifying the primary N-desmethyl impurity. The validated analytical performance in complex matrices like whole blood (LOD 0.30 µg/L, LOQ 1.00 µg/L) underscores its suitability for establishing system suitability, linearity, accuracy, and precision in bioanalytical assays [2]. This application is directly supported by evidence confirming its reliable detection and quantitation in standard analytical workflows.

Negative Control in Serotonergic In Vivo Pharmacology Studies

Desmethylsertraline is the optimal negative control for in vivo experiments (e.g., microdialysis, electrophysiology) investigating the acute effects of sertraline on central serotonin (5-HT) systems in rat models [1]. Its demonstrated lack of effect on extracellular 5-HT elevation and dorsal raphe neuronal firing, even at doses ~20-fold higher than the sertraline ED50, provides a definitive baseline for attributing observed serotonergic effects specifically to the parent drug. Use of an alternative SSRI or another metabolite would confound results due to their own serotonergic activity.

Probe for P-Glycoprotein (P-gp) Mediated Drug-Drug Interaction Studies

Desmethylsertraline is a specific research tool for investigating P-gp transporter interactions in vitro (e.g., ATPase assays, bidirectional transport across cell monolayers) [1]. Its high affinity for P-gp (Vmax/Km = 1.4 min⁻¹ × 10⁻³) makes it a useful comparator to sertraline and a positive control relative to non-interacting compounds. It is particularly valuable when the research question requires differentiating the P-gp substrate/inhibitor profile of sertraline's pharmacologically active metabolite from that of metabolites of other drug classes, such as bupropion's metabolites which have >140-fold lower affinity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Sertraline

Accurate PK/PD modeling of sertraline, especially during chronic dosing or in special populations, necessitates the inclusion of desmethylsertraline data due to its distinct and significant pharmacokinetic profile [1][2]. Its 5- to 9-fold accumulation over two weeks and prolonged half-life (62-104 hours) means it achieves steady-state concentrations later and persists longer than sertraline. The low intraindividual variability in the metabolic ratio (CV 19%) makes it a stable, predictable biomarker, but one that must be directly measured and modeled using authentic standards, as its contribution to overall exposure is not simply proportional to the parent drug dose.

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